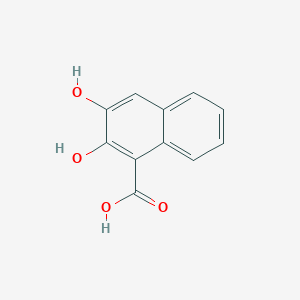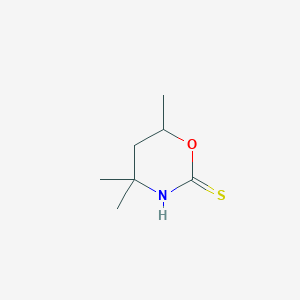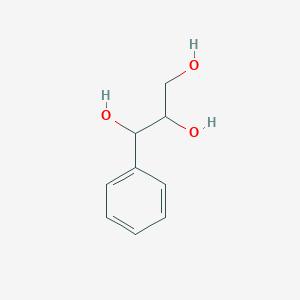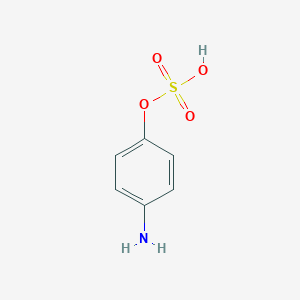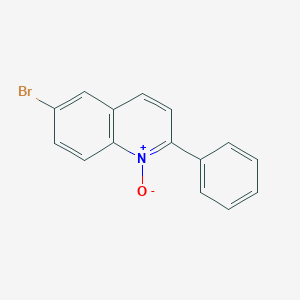
6-Bromo-2-phenylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-phenylquinoline 1-oxide (abbreviated as PQ) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PQ is a redox-active compound that can be used as a mediator in various biochemical and physiological processes. It has been extensively studied for its potential applications in cancer therapy, oxidative stress, and other related fields.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-phenylquinoline 1-oxide involves its ability to undergo redox reactions. 6-Bromo-2-phenylquinoline 1-oxide can accept or donate electrons, which allows it to participate in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can also generate ROS, which can induce oxidative stress and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
6-Bromo-2-phenylquinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and cell death in cancer cells, but it can also protect normal cells from oxidative damage. 6-Bromo-2-phenylquinoline 1-oxide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Bromo-2-phenylquinoline 1-oxide is its ability to selectively induce cell death in cancer cells, while sparing normal cells. This makes it a potential candidate for cancer therapy. However, 6-Bromo-2-phenylquinoline 1-oxide can also induce oxidative stress and damage normal cells if used at high concentrations. Therefore, careful optimization of 6-Bromo-2-phenylquinoline 1-oxide concentration and exposure time is required for lab experiments.
Orientations Futures
There are several future directions for the use of 6-Bromo-2-phenylquinoline 1-oxide in scientific research. One potential direction is the development of 6-Bromo-2-phenylquinoline 1-oxide-based cancer therapies. 6-Bromo-2-phenylquinoline 1-oxide can selectively induce cell death in cancer cells, making it a potential candidate for the treatment of various cancers. Another potential direction is the use of 6-Bromo-2-phenylquinoline 1-oxide as a redox mediator in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can be used to detect ROS and measure antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases. Finally, the optimization of 6-Bromo-2-phenylquinoline 1-oxide synthesis and reaction conditions could lead to improved yields and reduced costs, making 6-Bromo-2-phenylquinoline 1-oxide more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 6-Bromo-2-phenylquinoline 1-oxide involves the reaction of 2-phenylquinoline with hydrogen peroxide and hydrobromic acid. The reaction proceeds through the formation of an intermediate compound, which is then oxidized to produce 6-Bromo-2-phenylquinoline 1-oxide. The yield of 6-Bromo-2-phenylquinoline 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature.
Applications De Recherche Scientifique
6-Bromo-2-phenylquinoline 1-oxide has been widely used in scientific research due to its unique properties. It has been shown to have a potent cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. 6-Bromo-2-phenylquinoline 1-oxide has also been used as a redox mediator in various biochemical and physiological processes, such as the detection of reactive oxygen species (ROS) and the measurement of antioxidant activity.
Propriétés
Numéro CAS |
19051-07-1 |
|---|---|
Nom du produit |
6-Bromo-2-phenylquinoline 1-oxide |
Formule moléculaire |
C15H10BrNO |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
6-bromo-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-9-15-12(10-13)6-8-14(17(15)18)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
HSKKYKPCIALQIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
Synonymes |
6-Bromo-2-phenylquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




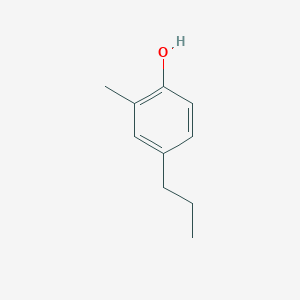
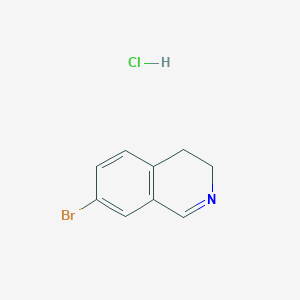
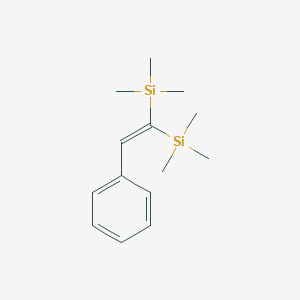

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
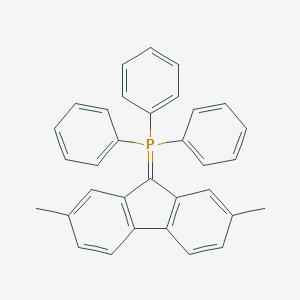
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
